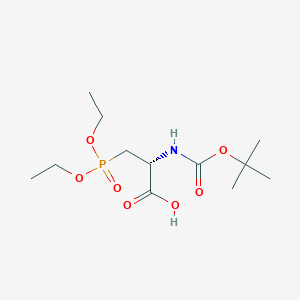
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a useful research compound. Its molecular formula is C12H24NO7P and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, also known as Boc-3-(diethoxyphosphinyl)-L-Alanine, is a phosphonated amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C12H24NO7P
- Molecular Weight : 325.3 g/mol
- CAS Number : 1159501-66-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
- It acts as a competitive inhibitor for enzymes such as serine proteases and phosphatases, which are crucial in various biochemical processes.
-
Anticancer Properties :
- Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving caspases and the Bcl-2 family of proteins.
- It has shown potential in inhibiting tumor growth in vitro and in vivo models by affecting cell cycle regulation and promoting cell death mechanisms such as necroptosis and pyroptosis.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, possibly through its interaction with neurotrophic factors and signaling pathways associated with neuronal survival.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways involving caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various checkpoints.
- Signal Transduction Pathways : Interaction with key signaling molecules such as p53, which plays a pivotal role in regulating the cell cycle and apoptosis.
Case Studies
- In Vitro Studies :
- A study demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.
- In Vivo Models :
- Animal studies have shown that administration of this compound resulted in significant tumor size reduction compared to control groups.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2R)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














